molecular formula C22H27N7O5S2 B11287679 Ethyl 4-(2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Ethyl 4-(2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B11287679
M. Wt: 533.6 g/mol
InChI Key: VROQPZWBWMDLPP-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[3-(2-BENZENESULFONAMIDOETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[3-(2-BENZENESULFONAMIDOETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the pyridazine ring: This step may involve the reaction of the triazole intermediate with a suitable dicarbonyl compound.

    Attachment of the benzenesulfonamide group: This can be done through a sulfonation reaction using benzenesulfonyl chloride.

    Formation of the piperazine ring: This step involves the reaction of the intermediate with ethylenediamine.

    Final esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[3-(2-BENZENESULFONAMIDOETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(2-{[3-(2-BENZENESULFONAMIDOETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[3-(2-BENZENESULFONAMIDOETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(2-{[3-(2-BENZENESULFONAMIDOETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE: is similar to other triazole and pyridazine derivatives, such as:

Uniqueness

The uniqueness of ETHYL 4-(2-{[3-(2-BENZENESULFONAMIDOETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C22H27N7O5S2

Molecular Weight

533.6 g/mol

IUPAC Name

ethyl 4-[2-[[3-[2-(benzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H27N7O5S2/c1-2-34-22(31)28-14-12-27(13-15-28)21(30)16-35-20-9-8-18-24-25-19(29(18)26-20)10-11-23-36(32,33)17-6-4-3-5-7-17/h3-9,23H,2,10-16H2,1H3

InChI Key

VROQPZWBWMDLPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2

Origin of Product

United States

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